FAAH Substrate Validation: 25-Fold Elevation of N-Nervonoyl Taurine in FAAH Knockout Mouse CNS
N-Nervonoyl taurine was identified as a bona fide endogenous substrate of fatty acid amide hydrolase (FAAH) through global metabolite profiling comparing wild-type and FAAH(-/-) mouse brain and spinal cord [1]. The levels of N-nervonoyl taurine were elevated approximately 25-fold in FAAH(-/-) mice compared to wild-type controls, confirming its physiological metabolism by FAAH in vivo . This finding established N-nervonoyl taurine as part of a previously unrecognized FAAH-regulated lipid signaling system distinct from the N-acylethanolamines.
| Evidence Dimension | Endogenous tissue accumulation upon FAAH genetic deletion |
|---|---|
| Target Compound Data | N-nervonoyl taurine: ~25-fold elevation in FAAH(-/-) vs wild-type mouse CNS |
| Comparator Or Baseline | Wild-type mouse CNS endogenous levels |
| Quantified Difference | Approximately 25-fold higher in FAAH knockout tissue |
| Conditions | Mass spectrometry-based global metabolite profiling of brain and spinal cord from wild-type and FAAH(-/-) mice [1] |
Why This Matters
This direct in vivo evidence validates N-nervonoyl taurine as an endogenous FAAH substrate, enabling its use as a pathway-specific tool to study FAAH-regulated lipid signaling in the CNS, which is not recapitulated by non-physiological or shorter-chain NAT analogs.
- [1] Saghatelian A, Trauger SA, Want EJ, et al. Assignment of endogenous substrates to enzymes by global metabolite profiling. Biochemistry. 2004;43(45):14332-14339. View Source
